N-(Ethylamino) Fluvoxamine
CAS No.: 1217262-11-7
Cat. No.: VC0195938
Molecular Formula: C17H26F3N3O2
Molecular Weight: 361.41
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1217262-11-7 |
|---|---|
| Molecular Formula | C17H26F3N3O2 |
| Molecular Weight | 361.41 |
| IUPAC Name | N'-[2-[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethyl]ethane-1,2-diamine |
| Standard InChI | InChI=1S/C17H26F3N3O2/c1-24-12-3-2-4-16(23-25-13-11-22-10-9-21)14-5-7-15(8-6-14)17(18,19)20/h5-8,22H,2-4,9-13,21H2,1H3/b23-16+ |
| SMILES | COCCCCC(=NOCCNCCN)C1=CC=C(C=C1)C(F)(F)F |
Introduction
Chemical Structure and Properties
Structural Characteristics
N-(Ethylamino) Fluvoxamine is characterized by the addition of an ethylamino group (-NHCH₂CH₃) to the Fluvoxamine backbone. This modification creates a unique molecular entity with distinctive properties compared to the parent compound. Based on its chemical nature, the molecular weight of N-(Ethylamino) Fluvoxamine would be approximately 434.4 g/mol.
The structural elements of Fluvoxamine include a 2-aminoethyl oxime ether linked to an aralkyl group with a trifluoromethyl component. The addition of the ethylamino group introduces additional nitrogen functionality that may influence binding characteristics and receptor interactions.
Physical and Chemical Properties
The physical and chemical properties of N-(Ethylamino) Fluvoxamine can be inferred from its structure and relationship to Fluvoxamine. These properties include:
Table 1: Predicted Physicochemical Properties of N-(Ethylamino) Fluvoxamine
Pharmacological Profile
Mechanism of Action
N-(Ethylamino) Fluvoxamine likely retains the core mechanism of serotonin reuptake inhibition characteristic of its parent compound. The ethylamino modification may alter its binding affinity for the serotonin transporter and potentially introduce interactions with additional neural receptors.
Fluvoxamine itself demonstrates significant serotonin transporter occupancy, with research showing that even low doses (50 mg/day) can achieve approximately 80% occupancy of serotonin transporters . The addition of an ethylamino group to this pharmaceutical framework potentially modifies this interaction profile.
Receptor Binding Profile
Studies on Fluvoxamine indicate that apart from binding to σ1 receptors, it has minimal affinity for adrenergic, cholinergic, GABA, dopaminergic, histaminergic, serotonergic, or benzodiazepine receptors . The structural modification in N-(Ethylamino) Fluvoxamine may alter this receptor binding profile.
Interestingly, research has shown that Fluvoxamine treatment can increase the availability of dopaminergic type 2 (D2) receptors in the dorsal and ventral striatum of patients with obsessive-compulsive disorder who responded to treatment . This suggests complex neurochemical effects that might be preserved or modified in the N-(Ethylamino) derivative.
Synthesis and Manufacturing Considerations
Synthetic Pathways
The synthesis of N-(Ethylamino) Fluvoxamine would likely involve modification of established pathways used for Fluvoxamine production. Based on patent information for Fluvoxamine maleate synthesis, several key intermediates and reactions may be relevant .
One potential synthetic approach involves:
-
Preparation of p-trifluoromethylbenzoic acid derivatives
-
Formation of N-methyl-N-methoxy-p-trifluoromethylbenzamide intermediate
-
Introduction of the ethylamino group through appropriate chemical transformations
-
Final purification and isolation steps
Quality Control Parameters
As a structural analog of Fluvoxamine, N-(Ethylamino) Fluvoxamine would require rigorous analytical characterization and quality control. This would include:
Table 2: Quality Control Parameters for N-(Ethylamino) Fluvoxamine
| Parameter | Analytical Method | Significance |
|---|---|---|
| Identity | NMR, Mass Spectrometry | Structural confirmation |
| Purity | HPLC, Elemental Analysis | Content determination |
| Related Substances | Chromatographic methods | Detection of structurally similar impurities |
| Residual Solvents | Gas Chromatography | Safety assessment |
| Heavy Metals | ICP-MS | Contamination monitoring |
Pharmacokinetic Considerations
Absorption and Distribution
The pharmacokinetic properties of N-(Ethylamino) Fluvoxamine would likely differ from Fluvoxamine due to its structural modification. Fluvoxamine itself demonstrates an apparent volume of distribution of approximately 25 L/kg, suggesting extensive tissue distribution . The altered lipophilicity of N-(Ethylamino) Fluvoxamine might affect this distribution pattern.
The plasma protein binding of Fluvoxamine is approximately 80%, which is the lowest value among selective serotonin reuptake inhibitors . The ethylamino modification might alter this binding profile, potentially affecting free drug concentration and distribution.
Metabolism and Elimination
Analytical Methods for Characterization
Spectroscopic Techniques
Comprehensive characterization of N-(Ethylamino) Fluvoxamine would require multiple spectroscopic approaches:
Chromatographic Analysis
Separation and quantification of N-(Ethylamino) Fluvoxamine would rely on chromatographic methods similar to those used for Fluvoxamine analysis:
Table 3: Chromatographic Methods for N-(Ethylamino) Fluvoxamine Analysis
| Method | Application | Detection System |
|---|---|---|
| HPLC-UV | Purity determination | Ultraviolet detector |
| HPLC-MS | Structural confirmation and trace analysis | Mass spectrometric detector |
| TLC | Reaction monitoring | Visual/fluorescent detection |
| Chiral Chromatography | Stereochemical purity | Polarimetric/UV detection |
Pharmaceutical Relevance and Applications
Structure-Activity Relationship Studies
The study of N-(Ethylamino) Fluvoxamine contributes valuable data to structure-activity relationship investigations for selective serotonin reuptake inhibitors. The specific modification of the ethylamino group provides insights into how structural changes affect:
-
Binding affinity for serotonin transporters
-
Selectivity across different neurotransmitter systems
-
Metabolic stability and clearance pathways
-
Blood-brain barrier penetration
Research Applications
Neuropharmacological Research
N-(Ethylamino) Fluvoxamine represents a valuable tool for neuropharmacological research, particularly in understanding the structural requirements for serotonin reuptake inhibition. Research has shown that Fluvoxamine can modify the dopaminergic system and affect the availability of striatal dopamine D2 receptors in patients with obsessive-compulsive disorder . The ethylamino derivative might provide insights into these complex neuromodulatory mechanisms.
Medicinal Chemistry
From a medicinal chemistry perspective, N-(Ethylamino) Fluvoxamine exemplifies how targeted structural modifications can be used to explore the chemical space around established pharmaceuticals. This approach aligns with modern drug discovery paradigms that systematically investigate structural analogs to optimize therapeutic properties.
Table 4: Research Applications of N-(Ethylamino) Fluvoxamine
| Research Area | Specific Application |
|---|---|
| Receptor Binding Studies | Understanding structural determinants of transporter affinity |
| Metabolic Investigations | Examining how structural modifications affect clearance pathways |
| Pharmaceutical Development | Impurity profiling and control strategies |
| Drug Design | Template for developing new serotonergic agents |
Comparison with Related Compounds
Structural Analogs
N-(Ethylamino) Fluvoxamine belongs to a broader family of Fluvoxamine derivatives and related compounds. Comparing its properties with similar structures provides valuable insights into structure-activity relationships.
Table 5: Comparative Analysis with Related Compounds
Therapeutic Relevance
While Fluvoxamine is an established therapeutic agent for obsessive-compulsive disorder and depression , N-(Ethylamino) Fluvoxamine lacks documented therapeutic applications. Fluvoxamine maleate has demonstrated significant efficacy in reducing symptoms measured by the Yale-Brown Obsessive-Compulsive Scale and Clinical Global Impression scores .
Recent research has also identified potential new applications for Fluvoxamine. A 2024 study demonstrated that Fluvoxamine maleate can ameliorate amyloid-beta load and neuroinflammation in a mouse model of Alzheimer's disease . The compound achieved this effect by inducing autophagy to inhibit NF-κB and the NLRP3 inflammasome, showing promise as a candidate for human studies against Alzheimer's disease .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume